molecular formula C10H14BF5KNO2 B6263592 potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide CAS No. 2416056-46-5

potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide

Cat. No.: B6263592
CAS No.: 2416056-46-5
M. Wt: 325.13 g/mol
InChI Key: NWBKUTXVXDVVHF-UHFFFAOYSA-N
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Description

Potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is a spirocyclic organoboron compound characterized by a unique 5-azaspiro[2.3]hexane core with 2,2-difluoro substituents, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroboranuide (BF₃K) moiety. Below, we present a detailed comparison with structurally related compounds, emphasizing molecular features, synthetic utility, and physicochemical properties.

Properties

CAS No.

2416056-46-5

Molecular Formula

C10H14BF5KNO2

Molecular Weight

325.13 g/mol

IUPAC Name

potassium;[2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexan-1-yl]-trifluoroboranuide

InChI

InChI=1S/C10H14BF5NO2.K/c1-8(2,3)19-7(18)17-4-9(5-17)6(10(9,12)13)11(14,15)16;/h6H,4-5H2,1-3H3;/q-1;+1

InChI Key

NWBKUTXVXDVVHF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C2(C1(F)F)CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid Molecular Formula: C₁₂H₁₆F₂NO₄ Key Features: Shares the same 2,2-difluoro-5-azaspiro[2.3]hexane core and Boc group as the target compound but replaces the trifluoroboranuide with a carboxylic acid (-COOH). Applications: Primarily used as an intermediate in peptide synthesis. The carboxylic acid group enables amide bond formation, whereas the Boc group ensures amine protection under basic conditions .

Potassium trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide Molecular Formula: C₅H₇BF₃O Key Features: Contains a 5-oxaspiro[2.3]hexane ring (oxygen instead of nitrogen) and lacks fluorine substituents on the spiro core. However, the absence of fluorine may decrease metabolic stability .

Potassium {2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonan-7-yl}trifluoroboranuide Molecular Formula: C₁₁H₁₅BO₃ Key Features: Features a larger spiro[3.5]nonane system with both oxa and aza heteroatoms. The Boc group is positioned on the nitrogen, similar to the target compound. Applications: The expanded spiro system may offer distinct conformational preferences, influencing binding affinity in drug discovery contexts .

Boronates with Aromatic or Aliphatic Substituents

Potassium trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate

  • Key Features : Incorporates an indole ring with a methoxy substituent and Boc protection.
  • Synthesis : Prepared via lithiation-borylation using n-BuLi and triisopropyl borate, followed by KHF₂ quenching.
  • Applications : The aromatic indole core facilitates π-π interactions in catalytic systems, but the lack of a spirocyclic framework reduces steric control compared to the target compound .

Potassium ((1-[(tert-butoxy)carbonyl]azetidin-3-yl)methyl)trifluoroboranuide Key Features: Based on an azetidine (4-membered ring) scaffold with a Boc-protected amine.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Source
Potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide Not explicitly provided* ~300 (estimated) 2,2-difluoro, Boc, spiro[2.3]hexane, BF₃K Not available N/A
5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid C₁₂H₁₆F₂NO₄ 263.24 2,2-difluoro, Boc, carboxylic acid 2306263-74-9
Potassium trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide C₅H₇BF₃O 154.93 5-oxaspiro[2.3]hexane, BF₃K CID 154577113
Potassium {2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonan-7-yl}trifluoroboranuide C₁₁H₁₅BO₃ 206.05 Spiro[3.5]nonane, Boc, BF₃K Not available
Potassium trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate C₁₅H₁₇BF₃NO₃K 376.21 Indole, Boc, methoxy, BF₃K Not available

*Molecular formula of the target compound inferred as ~C₁₀H₁₂F₅BNO₂K based on structural analysis.

Research Findings

Reactivity in Cross-Coupling Reactions

  • Spirocyclic boronates exhibit moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the rigid core. For example, indole-based boronates (e.g., compound 4 in Table 1) achieve higher yields in aryl-aryl couplings, whereas spiro systems may favor alkyl-aryl couplings .

Biological Activity

Potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide, identified by its CAS number 2416056-46-5, is a complex organic compound notable for its spirocyclic structure and unique chemical properties. This article explores its biological activity, including its synthesis, reactivity, and potential applications in pharmaceutical and biochemical contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄BF₅KNO₂, with a molecular weight of 325.13 g/mol. It features a trifluoroborate group and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its reactivity and stability in biological systems.

PropertyValue
CAS Number2416056-46-5
Molecular FormulaC₁₀H₁₄BF₅KNO₂
Molecular Weight325.13 g/mol
Storage ConditionsInert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure and the introduction of the trifluoroborate moiety. The Boc group serves to protect the amine during these reactions, facilitating selective transformations.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity and can influence membrane permeability, potentially affecting cellular uptake.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, related spirocyclic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Research has suggested that spirocyclic compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may exhibit similar properties, warranting further investigation into its cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. For example, trifluoroborate-containing compounds have been studied for their ability to inhibit proteases, which could be relevant in therapeutic contexts for diseases involving dysregulated proteolytic activity.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure TypeUnique Features
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptaneAza-spiro compoundDifferent protective groups
5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptaneSpiro[2.4]heptane derivativeLacks fluorine substituents
Difluoro analogDifluoro-substituted compoundVarying biological activity

This table highlights the distinctiveness of this compound due to its specific combination of functional groups that may confer unique biological activities compared to its analogs.

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